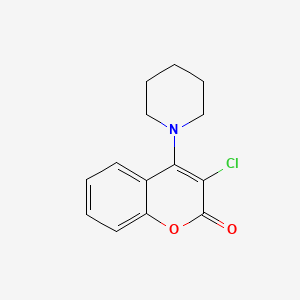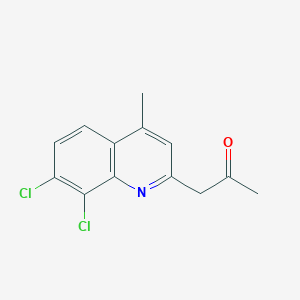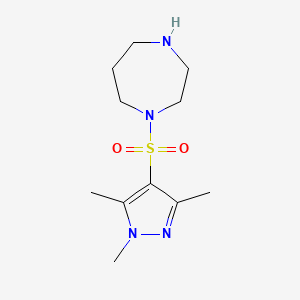![molecular formula C10H20FN3OSi2 B11850847 4-Pyrimidinamine, 5-fluoro-N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]- CAS No. 111878-21-8](/img/structure/B11850847.png)
4-Pyrimidinamine, 5-fluoro-N-(trimethylsilyl)-2-[(trimethylsilyl)oxy]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluoro-N-(trimethylsilyl)-2-((trimethylsilyl)oxy)pyrimidin-4-amine is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of fluorine, trimethylsilyl, and trimethylsilyloxy groups attached to a pyrimidine ring. The unique structural features of this compound make it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluoro-N-(trimethylsilyl)-2-((trimethylsilyl)oxy)pyrimidin-4-amine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.
Introduction of the Fluorine Atom: The fluorine atom can be introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide.
Trimethylsilyloxy Group Addition: The trimethylsilyloxy group can be introduced by reacting the compound with trimethylsilyl trifluoromethanesulfonate.
Industrial Production Methods
Industrial production of 5-Fluoro-N-(trimethylsilyl)-2-((trimethylsilyl)oxy)pyrimidin-4-amine may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize waste and reduce production costs.
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluoro-N-(trimethylsilyl)-2-((trimethylsilyl)oxy)pyrimidin-4-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom or trimethylsilyl groups can be replaced by other nucleophiles.
Oxidation Reactions: The compound can undergo oxidation reactions, leading to the formation of oxidized derivatives.
Reduction Reactions: Reduction reactions can convert the compound into reduced forms with different functional groups.
Common Reagents and Conditions
Substitution Reactions: Reagents such as sodium hydride, potassium tert-butoxide, or lithium diisopropylamide can be used under anhydrous conditions.
Oxidation Reactions: Oxidizing agents like potassium permanganate, chromium trioxide, or hydrogen peroxide can be employed.
Reduction Reactions: Reducing agents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation can be utilized.
Major Products Formed
Substitution Reactions: Products with different nucleophiles replacing the fluorine or trimethylsilyl groups.
Oxidation Reactions: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction Reactions: Reduced derivatives with hydrogenated functional groups.
Wissenschaftliche Forschungsanwendungen
5-Fluoro-N-(trimethylsilyl)-2-((trimethylsilyl)oxy)pyrimidin-4-amine has various scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 5-Fluoro-N-(trimethylsilyl)-2-((trimethylsilyl)oxy)pyrimidin-4-amine involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, or nucleic acids, leading to modulation of biological processes. The exact mechanism may vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Fluorouracil: A fluorinated pyrimidine used as an anticancer agent.
2,4,6-Tris(trimethylsilyl)pyrimidine: A pyrimidine derivative with multiple trimethylsilyl groups.
5-Fluoro-2’-deoxyuridine: A fluorinated nucleoside analog used in cancer treatment.
Uniqueness
5-Fluoro-N-(trimethylsilyl)-2-((trimethylsilyl)oxy)pyrimidin-4-amine is unique due to the presence of both fluorine and trimethylsilyl groups, which impart distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
111878-21-8 |
|---|---|
Molekularformel |
C10H20FN3OSi2 |
Molekulargewicht |
273.45 g/mol |
IUPAC-Name |
5-fluoro-N-trimethylsilyl-2-trimethylsilyloxypyrimidin-4-amine |
InChI |
InChI=1S/C10H20FN3OSi2/c1-16(2,3)14-9-8(11)7-12-10(13-9)15-17(4,5)6/h7H,1-6H3,(H,12,13,14) |
InChI-Schlüssel |
XYXXDROPCNNSOA-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)NC1=NC(=NC=C1F)O[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(4-Bromophenyl)methyl]azepane](/img/structure/B11850783.png)





![4-phenyl-2H-pyrano[2,3-b]quinoxalin-2-one](/img/structure/B11850814.png)

![2-Amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid dihydrochloride](/img/structure/B11850823.png)

![8-{[(Tert-butoxy)carbonyl]amino}bicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B11850841.png)

